molecular formula C20H16N8O2 B11541669 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11541669
M. Wt: 400.4 g/mol
InChI Key: JOBAHNBSDRCPAA-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound featuring multiple functional groups, including oxadiazole, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions One common route starts with the preparation of the oxadiazole ring, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound would likely involve batch or continuous flow processes, utilizing automated systems to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like nitric acid or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

Biology and Medicine: In medicinal chemistry, it is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Industry: In the materials science industry, it is explored for its potential use in the development of high-energy materials and advanced polymers.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1,2,5-Oxadiazole derivatives: Known for their energetic properties.

    1,2,3-Triazole derivatives: Widely used in click chemistry and drug design.

    Hydrazide derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. This makes it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C20H16N8O2

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-2,3-dihydroinden-1-ylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C20H16N8O2/c21-18-19(26-30-25-18)28-17(13-7-2-1-3-8-13)16(23-27-28)20(29)24-22-15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2,(H2,21,25)(H,24,29)/b22-15-

InChI Key

JOBAHNBSDRCPAA-JCMHNJIXSA-N

Isomeric SMILES

C1C/C(=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)/C5=CC=CC=C51

Canonical SMILES

C1CC(=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.